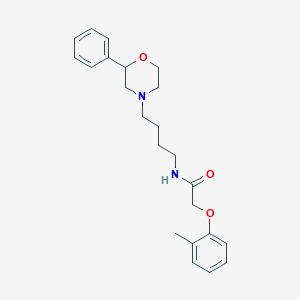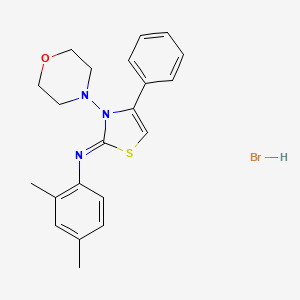
4-Bromo-2,5-dimethylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H8BrN . It contains a total of 19 bonds, including 11 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aromatic) .
Synthesis Analysis
The synthesis of 4-Bromo-2,5-dimethylbenzonitrile can be achieved from 1,4-Dibromo-2,5-dimethylbenzene and Copper(I) Cyanide . Another method involves preparing a benzonitrile by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .Molecular Structure Analysis
The molecular structure of 4-Bromo-2,5-dimethylbenzonitrile includes a six-membered aromatic ring with two methyl groups and a nitrile group attached . The average mass of the molecule is 210.070 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2,5-dimethylbenzonitrile include a molecular weight of 210.07 . Further details such as melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Bromo-2,5-dimethylbenzonitrile, focusing on six unique applications:
Organic Synthesis
4-Bromo-2,5-dimethylbenzonitrile is widely used as an intermediate in organic synthesis. Its bromine and nitrile functional groups make it a versatile building block for the synthesis of various complex organic molecules. This compound can undergo numerous chemical reactions, including nucleophilic substitution and cross-coupling reactions, facilitating the creation of diverse chemical structures .
Pharmaceutical Research
In pharmaceutical research, 4-Bromo-2,5-dimethylbenzonitrile serves as a precursor for the synthesis of potential drug candidates. Its structural framework can be modified to develop compounds with therapeutic properties. Researchers often explore its derivatives for their biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties .
Material Science
This compound is also significant in material science, particularly in the development of organic electronic materials. Its ability to form stable, crystalline structures makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitrile group enhances the electron-withdrawing capability, improving the performance of these materials in electronic applications .
Agricultural Chemistry
In agricultural chemistry, 4-Bromo-2,5-dimethylbenzonitrile is used in the synthesis of agrochemicals, including herbicides and pesticides. Its derivatives can be designed to target specific pests or weeds, providing effective solutions for crop protection. The compound’s stability and reactivity make it a valuable component in the formulation of these chemicals .
Environmental Chemistry
Environmental chemists utilize 4-Bromo-2,5-dimethylbenzonitrile in the study of pollutant degradation and remediation processes. Its derivatives can act as probes or markers to trace the pathways and mechanisms of environmental pollutants. This helps in understanding the fate of contaminants and developing strategies for their removal from the environment .
Analytical Chemistry
In analytical chemistry, 4-Bromo-2,5-dimethylbenzonitrile is employed as a standard or reference compound in various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, such as chromatography and spectroscopy. This ensures accurate and reliable measurements in chemical analysis .
Safety and Hazards
Safety data sheets suggest that exposure to 4-Bromo-2,5-dimethylbenzonitrile should be avoided. It can cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
Propriétés
IUPAC Name |
4-bromo-2,5-dimethylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMQTNIFPKVBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-dimethylbenzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2732705.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2732708.png)

![benzo[d]thiazol-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2732711.png)




![3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/no-structure.png)


![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2732724.png)